Methyl 4-acetamido-2-hydroxybenzoate
Methyl 4-acetamido-2-hydroxybenzoate
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Brand Name:
Vulcanchem
CAS No.:
4093-28-1
VCID:
VC21145558
InChI:
InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-8(9(13)5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
SMILES:
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O
Molecular Formula:
C10H11NO4
Molecular Weight:
209.2 g/mol
Methyl 4-acetamido-2-hydroxybenzoate
CAS No.: 4093-28-1
Cat. No.: VC21145558
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards |
|---|---|
| CAS No. | 4093-28-1 |
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.2 g/mol |
| IUPAC Name | methyl 4-acetamido-2-hydroxybenzoate |
| Standard InChI | InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-8(9(13)5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) |
| Standard InChI Key | LCXHOHRQXZMSQN-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O |
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